molecular formula C6H6N4O2 B13575013 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13575013
M. Wt: 166.14 g/mol
InChI Key: LUFHDEUYQGHBJS-UHFFFAOYSA-N
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Description

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, and cyano groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloroacetoacetate with urea in the presence of a base, followed by cyclization and subsequent nitrile formation . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application, but often include inhibition of DNA synthesis or disruption of cellular signaling pathways .

Comparison with Similar Compounds

1-Amino-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C6H6N4O2

Molecular Weight

166.14 g/mol

IUPAC Name

1-amino-6-methyl-2,4-dioxopyrimidine-5-carbonitrile

InChI

InChI=1S/C6H6N4O2/c1-3-4(2-7)5(11)9-6(12)10(3)8/h8H2,1H3,(H,9,11,12)

InChI Key

LUFHDEUYQGHBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1N)C#N

Origin of Product

United States

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